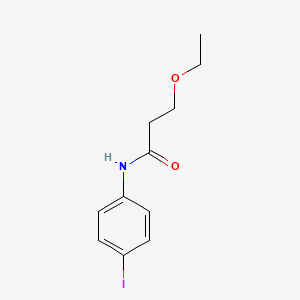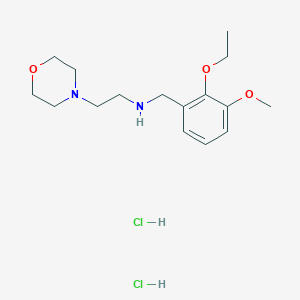
N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
説明
N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as F13640, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience.
科学的研究の応用
N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to bind selectively to the 5-HT1A receptor, a subtype of the serotonin receptor that is involved in the regulation of mood, anxiety, and stress. This compound has been used in a variety of studies to investigate the role of the 5-HT1A receptor in these processes, including studies on depression, anxiety, and addiction.
作用機序
N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a partial agonist at the 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand serotonin. This results in a downstream signaling cascade that ultimately leads to the modulation of neurotransmitter release and neuronal activity. This compound has also been shown to have allosteric modulatory effects on the 5-HT1A receptor, meaning that it can enhance or inhibit the activity of other ligands that bind to the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the brain and other tissues. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, as well as to modulate the activity of GABAergic and glutamatergic neurons. This compound has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride for lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise investigation of the role of this receptor in various physiological processes. However, this compound also has some limitations, including its relatively low potency compared to other 5-HT1A receptor ligands and its potential for off-target effects at higher concentrations.
将来の方向性
There are several potential future directions for research on N-(2-ethoxy-3-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. One area of interest is the development of more potent and selective 5-HT1A receptor ligands based on the structure of this compound. Another area of interest is the investigation of the role of the 5-HT1A receptor in other physiological processes, such as pain perception and cardiovascular function. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
特性
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-3-21-16-14(5-4-6-15(16)19-2)13-17-7-8-18-9-11-20-12-10-18;;/h4-6,17H,3,7-13H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXNSUYTFSDWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200230.png)
![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
![3-[2-(2,3-dihydro-1H-inden-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4200239.png)
![N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4200245.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide](/img/structure/B4200259.png)
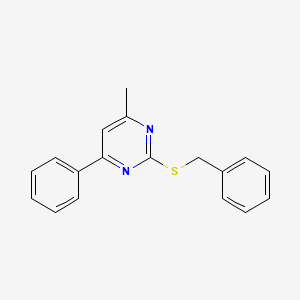
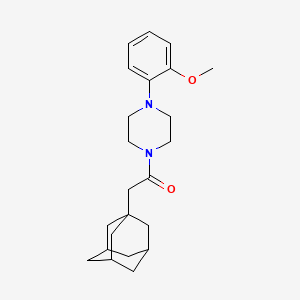
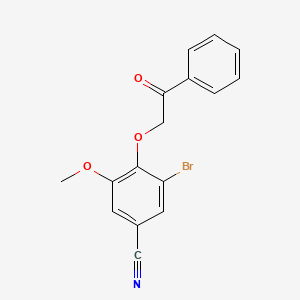
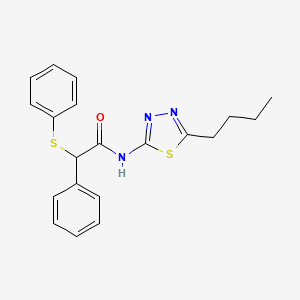
![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200303.png)
![N-(tert-butyl)-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4200321.png)

![6-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4200331.png)
